molecular formula C9H5BrFNS B1519639 2-bromo-4-(3-fluorophenyl)Thiazole CAS No. 886367-85-7

2-bromo-4-(3-fluorophenyl)Thiazole

Cat. No.: B1519639
CAS No.: 886367-85-7
M. Wt: 258.11 g/mol
InChI Key: GDEGZJLWJLHUCE-UHFFFAOYSA-N
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Description

2-Bromo-4-(3-fluorophenyl)Thiazole is a chemical compound characterized by a bromine atom and a fluorophenyl group attached to a thiazole ring Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure

Synthetic Routes and Reaction Conditions:

  • Halogenation: The synthesis of this compound often involves halogenation reactions. One common method is the bromination of 4-(3-fluorophenyl)Thiazole using bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM).

  • Coupling Reactions: Another approach is through coupling reactions such as the Suzuki-Miyaura cross-coupling reaction, which involves the use of palladium catalysts to couple a bromo-thiazole with a boronic acid derivative.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed on this compound to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to convert the bromine atom to a hydrogen atom, resulting in the formation of 2-Hydroxy-4-(3-fluorophenyl)Thiazole.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Hydrogenated derivatives.

  • Substitution Products: Alkylated or arylated derivatives.

Scientific Research Applications

2-Bromo-4-(3-fluorophenyl)Thiazole has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.

  • Industry: It is used in the manufacturing of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Bromo-4-(4-fluorophenyl)Thiazole: Similar structure but with a different position of the fluorophenyl group.

  • 2-Bromo-4-(2-fluorophenyl)Thiazole: Another positional isomer with distinct chemical properties.

  • 2-Bromo-4-(3-chlorophenyl)Thiazole: Similar to the target compound but with a chlorine atom instead of fluorine.

Uniqueness: 2-Bromo-4-(3-fluorophenyl)Thiazole is unique due to the specific positioning of the fluorophenyl group, which can influence its reactivity and biological activity compared to its isomers and analogs.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-bromo-4-(3-fluorophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNS/c10-9-12-8(5-13-9)6-2-1-3-7(11)4-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEGZJLWJLHUCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CSC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101295714
Record name 2-Bromo-4-(3-fluorophenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886367-85-7
Record name 2-Bromo-4-(3-fluorophenyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886367-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(3-fluorophenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(3-fluorophenyl)-2-oxoethyl thiocyanate (1.76 g, 9.02 mmol) in acetic acid (15 ml) was added a 25% hydrogen bromide/acetic acid solution (15 ml), and the mixture was stirred at 130° C. for 2 hours and at room temperature for 2 hours. Water was poured into the reaction solution, and the mixture was extracted with chloroform. The extract was washed with water and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (hexane: ethyl acetate=9:1) to give the desired product (2.31 g, 99.0%) as an oil.
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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